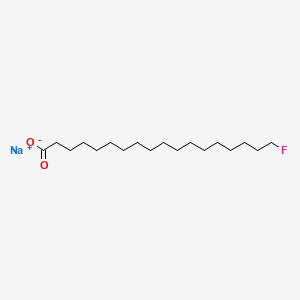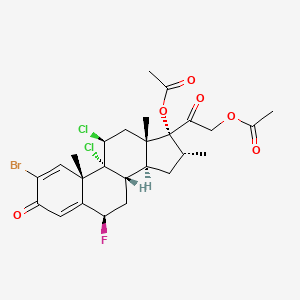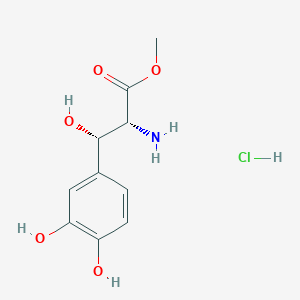
Beta,3-Dihydroxy-hydrochloride-threo-D-Tyrosine Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta,3-Dihydroxy-hydrochloride-threo-D-Tyrosine Methyl Ester is a chemical compound with the molecular formula C10H13NO5 . HCl. It is commonly used in research and has various applications in chemistry, biology, medicine, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Beta,3-Dihydroxy-hydrochloride-threo-D-Tyrosine Methyl Ester typically involves the esterification of threo-D-tyrosine with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale esterification processes. These methods are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions .
化学反应分析
Types of Reactions
Beta,3-Dihydroxy-hydrochloride-threo-D-Tyrosine Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted compounds with various functional groups .
科学研究应用
Beta,3-Dihydroxy-hydrochloride-threo-D-Tyrosine Methyl Ester has a wide range of scientific research applications:
Chemistry: It is used as a reference material and in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme activity and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
作用机制
The mechanism of action of Beta,3-Dihydroxy-hydrochloride-threo-D-Tyrosine Methyl Ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing various biochemical processes. Its effects are mediated through binding to active sites and altering enzyme activity .
相似化合物的比较
Similar Compounds
L-Tyrosine: A naturally occurring amino acid with similar structural features.
D-Tyrosine: The enantiomer of L-Tyrosine, used in various research applications.
Tyrosine Methyl Ester: A related compound with similar esterification but lacking the dihydroxy and hydrochloride groups.
Uniqueness
Beta,3-Dihydroxy-hydrochloride-threo-D-Tyrosine Methyl Ester is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its dihydroxy and hydrochloride groups enhance its solubility and reactivity, making it valuable in various research and industrial applications .
属性
分子式 |
C10H14ClNO5 |
|---|---|
分子量 |
263.67 g/mol |
IUPAC 名称 |
methyl (2R,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoate;hydrochloride |
InChI |
InChI=1S/C10H13NO5.ClH/c1-16-10(15)8(11)9(14)5-2-3-6(12)7(13)4-5;/h2-4,8-9,12-14H,11H2,1H3;1H/t8-,9+;/m1./s1 |
InChI 键 |
VOZDLQBCELOKFF-RJUBDTSPSA-N |
手性 SMILES |
COC(=O)[C@@H]([C@H](C1=CC(=C(C=C1)O)O)O)N.Cl |
规范 SMILES |
COC(=O)C(C(C1=CC(=C(C=C1)O)O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



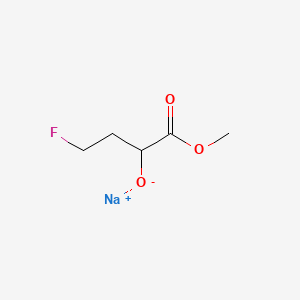

![trideuteriomethyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13414563.png)

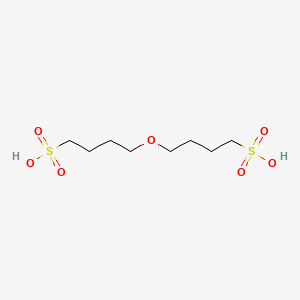
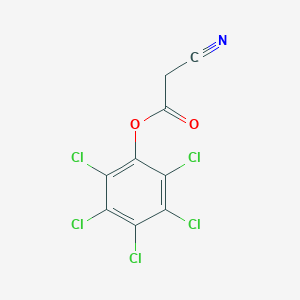
![(3R,4S,5S,6R)-2-[[5-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13414584.png)
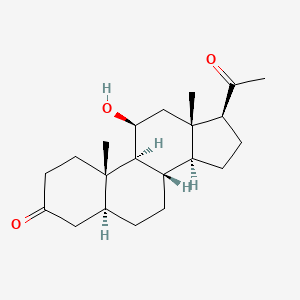

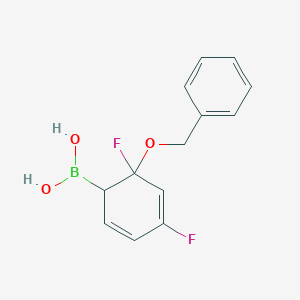
![dipotassium;(2S,3S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13414597.png)
